molecular formula C15H22O3 B6613794 4-(Heptyloxy)-3-methoxybenzaldehyde CAS No. 5438-59-5

4-(Heptyloxy)-3-methoxybenzaldehyde

Cat. No. B6613794
CAS RN: 5438-59-5
M. Wt: 250.33 g/mol
InChI Key: ICALILSAQCFUHV-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-3-methoxybenzaldehyde, commonly referred to as HMBA, is an aromatic aldehyde used in a variety of chemical and scientific applications. It is a colorless solid that has a distinct odor and is soluble in many organic solvents. HMBA is used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications. This article will discuss the synthesis of HMBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

HMBA has been studied for its potential therapeutic applications, particularly in the areas of cancer, inflammation, and oxidative stress. It has been shown to have anti-inflammatory and antioxidant properties and has been studied for its potential to inhibit the growth of cancer cells. In addition, HMBA has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. HMBA has also been studied for its potential to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.

Mechanism Of Action

The exact mechanism of action of HMBA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, as well as by modulating the expression of certain genes involved in inflammation and cancer. Additionally, HMBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

HMBA has been studied for its biochemical and physiological effects in various cell types and organisms. In cell culture studies, HMBA has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and antioxidant properties. In animal studies, HMBA has been shown to have anti-inflammatory and anti-tumor effects. Additionally, HMBA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

HMBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been studied for its potential therapeutic applications, making it a useful tool in the study of various diseases. However, HMBA is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential therapeutic applications of HMBA are still being explored, and there are many potential future directions for research. These include further exploration of its mechanism of action, its potential to inhibit the growth of cancer cells, and its potential to act as an inhibitor of the enzymes acetylcholinesterase and tyrosinase. Additionally, further research is needed to explore the potential of HMBA as an inhibitor of other enzymes, as well as its potential to act as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential of HMBA to be used in combination with other compounds to enhance its therapeutic potential.

Synthesis Methods

HMBA can be synthesized by various methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The most common method is the Grignard reaction, which involves the reaction of heptyl bromide and 3-methoxybenzaldehyde in the presence of a magnesium salt. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is followed by aqueous acid work-up. The resulting product is a crystalline solid that can be further purified by recrystallization or column chromatography.

properties

CAS RN

5438-59-5

Product Name

4-(Heptyloxy)-3-methoxybenzaldehyde

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-heptoxy-3-methoxybenzaldehyde

InChI

InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-14-9-8-13(12-16)11-15(14)17-2/h8-9,11-12H,3-7,10H2,1-2H3

InChI Key

ICALILSAQCFUHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

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